molecular formula C11H7N B358459 2-Naphthonitrile CAS No. 613-46-7

2-Naphthonitrile

Cat. No.: B358459
CAS No.: 613-46-7
M. Wt: 153.18g/mol
InChI Key: AZKDTTQQTKDXLH-UHFFFAOYSA-N
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Description

2-Naphthonitrile (C₁₀H₇CN) is an aromatic nitrile compound featuring a naphthalene backbone with a nitrile (-CN) functional group at the 2-position. It is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and dyes. The nitrile group confers reactivity, enabling transformations into amines, carboxylic acids, or heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the reaction of 2-bromonaphthalene with sodium cyanide under controlled conditions .

Chemical Reactions Analysis

2-Naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride.

    Grignard Reaction: Grignard reagents such as methylmagnesium bromide.

Major Products:

    Hydrolysis: 2-Naphthoic acid.

    Reduction: 2-Naphthylamine.

    Grignard Reaction: Corresponding ketones.

Scientific Research Applications

Introduction to 2-Naphthonitrile

This compound, with the molecular formula C11H7N\text{C}_{11}\text{H}_{7}\text{N}, is an organic compound that features a cyano group attached to the naphthalene ring. This compound is notable for its diverse applications in scientific research across various fields, including organic synthesis, medicinal chemistry, and materials science. The following sections will explore these applications in detail, supported by case studies and data tables.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. It is utilized in the production of dyes, pigments, and other complex molecules due to its reactive cyano group. The compound can undergo several chemical reactions, including hydrolysis, reduction, and Grignard reactions, making it versatile for synthetic pathways.

Table 1: Common Reactions of this compound

Reaction TypeConditionsMajor Products
HydrolysisAcidic or basic conditions2-Naphthoic acid
ReductionLithium aluminum hydride2-Naphthylamine
Grignard ReactionGrignard reagents (e.g., methylmagnesium bromide)Corresponding ketones

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Derivatives of this compound have shown promise as antitumor agents and kinase inhibitors. Research indicates that compounds derived from this compound can modulate important biological receptors such as the farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are implicated in various diseases.

Case Study: FXR/PXR Modulation

A study demonstrated that certain derivatives of this compound exhibited significant efficacy in modulating FXR and PXR:

CompoundFXR Antagonist Efficacy (%)PXR Agonist Efficacy (%)Toxicity (50 µM)
Compound 566%68%Non-toxic
Compound 1172%105%Non-toxic
Compound 2N/AN/AToxic

These findings suggest that derivatives of this compound could be developed into effective pharmaceuticals targeting metabolic and inflammatory disorders .

Material Science

In material science, this compound is used in the production of liquid crystal materials. Its unique chemical structure allows it to function effectively as a reaction medium for olefin metathesis, which is crucial in synthesizing advanced materials with specific optical properties.

Antimicrobial Activity

Nitriles have been documented to possess antimicrobial effects against various bacterial strains. While specific data on this compound is sparse, its derivatives could potentially yield similar results .

Toxicity Profile

The toxicity profile of this compound indicates that it can be harmful if ingested or inhaled. It is classified as a corrosive and acute toxic agent, causing skin irritation upon exposure. Proper handling protocols are essential for laboratory and industrial applications to mitigate health risks .

Mechanism of Action

The mechanism of action of 2-Naphthonitrile involves its ability to participate in various chemical reactions due to the presence of the cyano group. The cyano group is highly reactive and can undergo nucleophilic addition, reduction, and hydrolysis reactions. These reactions enable this compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-Hydroxy-2-naphthonitrile

  • Structure : A hydroxyl (-OH) group is adjacent to the nitrile group on the naphthalene ring.
  • Properties : Increased polarity compared to 2-Naphthonitrile due to the hydroxyl group, enhancing solubility in polar solvents. The -OH group may participate in hydrogen bonding or oxidation reactions .

2-Naphthylamine (2-AN)

  • Structure : An amine (-NH₂) group replaces the nitrile at the 2-position.
  • Toxicity: A well-documented carcinogen linked to bladder cancer in humans. Evidence highlights its mutagenicity and role as a degradation product of industrial dyes .
  • Regulatory Status: Restricted in industrial applications due to carcinogenicity, unlike this compound, which lacks similar warnings in the evidence .

2-Naphthalenesulfonyl Chloride

  • Structure : Features a sulfonyl chloride (-SO₂Cl) group at the 2-position.
  • Reactivity : Highly reactive in nucleophilic substitution reactions, commonly used to synthesize sulfonamides. Contrasts with this compound, which is more stable under similar conditions .
  • Applications : Reagent in organic synthesis, diverging from this compound’s role as a nitrile precursor .

2-Methylnaphthalene

  • Structure : A methyl (-CH₃) group substitutes the nitrile.
  • Properties : Hydrophobic hydrocarbon with applications in resin production and fuel additives. Lacks the functional versatility of this compound .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight Functional Group Toxicity Profile Applications
This compound Not provided¹ C₁₀H₇CN 153.18 g/mol Nitrile (-CN) Limited data Pharmaceuticals, agrochemicals
1-Hydroxy-2-naphthonitrile Not provided² C₁₁H₇NO 169.18 g/mol Nitrile, -OH Unknown Specialty synthesis
2-Naphthylamine 91-59-8 C₁₀H₉N 143.19 g/mol Amine (-NH₂) Carcinogenic Historical dye precursor (restricted)
2-Naphthalenesulfonyl Chloride 93-11-8 C₁₀H₇ClO₂S 226.68 g/mol -SO₂Cl Irritant Sulfonamide synthesis

Research Findings

Toxicity and Carcinogenicity

  • 2-Naphthylamine: Classified as a potent carcinogen with evidence of bladder cancer in occupational exposures. Its N-hydroxylated metabolites exhibit mutagenicity in E. coli .
  • This compound: No carcinogenicity data are provided, but nitriles generally pose risks via cyanide release under metabolic conditions. This contrasts with 2-Naphthylamine’s direct carcinogenicity .

Stability and Degradation

  • Degradation Products : 2-Naphthylamine is identified as a mutagenic byproduct of dye degradation (e.g., AB210), emphasizing the need to monitor nitrile stability in industrial processes .

Functional Group Impact

  • Nitriles (e.g., this compound) are less prone to forming carcinogenic metabolites compared to amines (2-Naphthylamine), underscoring the role of functional groups in toxicity .

Biological Activity

2-Naphthonitrile is primarily synthesized through various organic reactions, notably including:

  • Amidoxime Route : This method involves converting this compound into amidoxime derivatives, which can then be coupled with other chemical entities to yield diverse compounds with potential biological activities .
  • Ortho Alkenylation : The compound can also undergo ortho alkenylation reactions, which have been shown to produce derivatives with varied yields, indicating its versatility in synthetic chemistry .

Antimicrobial and Anticancer Properties

Compounds containing nitrile groups, such as this compound, are known for their antimicrobial and anticancer properties. While specific data on this compound is sparse, its structural features suggest it may interact with biological systems in ways similar to other nitriles.

  • Antimicrobial Activity : Research has highlighted that nitriles can exhibit significant antimicrobial effects. For instance, related compounds have shown efficacy against various bacterial strains.
  • Cytotoxicity : Some studies indicate that this compound could potentially exhibit cytotoxic effects, although specific concentrations and mechanisms require further investigation.

Toxicity Profile

The toxicity profile of this compound indicates it can be harmful if ingested or inhaled. It is classified as a corrosive and acute toxic agent, causing skin irritation and other health hazards upon exposure. Understanding these toxicity levels is crucial for safe handling in laboratory and industrial settings.

Research Findings and Case Studies

Recent studies have explored the biological activity of derivatives synthesized from this compound. Notably:

  • FXR/PXR Modulation : Compounds derived from this compound have been identified as dual modulators of farnesoid X receptor (FXR) and pregnane X receptor (PXR), showing promise in treating inflammatory disorders. For example, certain derivatives exhibited efficacies of up to 72% in modulating these receptors in HepG2 cells .
CompoundFXR Antagonist Efficacy (%)PXR Agonist Efficacy (%)Toxicity (50 µM)
Compound 566%68%Non-toxic
Compound 1172%105%Non-toxic
Compound 2N/AN/AToxic

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Naphthonitrile, and how can purity be ensured during synthesis?

  • Methodological Answer : this compound is commonly synthesized via cyanation of 2-naphthol or halogenated naphthalene derivatives using copper cyanide or palladium-catalyzed cross-coupling reactions. For purity validation, employ recrystallization (using ethanol/water mixtures) followed by HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Characterization via 1^1H/13^13C NMR (CDCl₃ solvent) and FT-IR (nitrile stretch at ~2220 cm⁻¹) is critical. Ensure compliance with reporting standards for synthetic procedures, including solvent ratios and reaction times, as outlined in journal guidelines .

Q. Which analytical techniques are optimal for quantifying this compound in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) is preferred for volatile analysis. For aqueous samples, solid-phase extraction (C18 cartridges) followed by HPLC-UV (λ = 254 nm) achieves detection limits of 0.1 µg/L. Validate methods using spike-recovery experiments (70–120% recovery) and inter-laboratory calibration .

Advanced Research Questions

Q. How can contradictory findings on the metabolic activation of this compound be systematically resolved?

  • Methodological Answer : Discrepancies in metabolic studies often arise from differences in model systems (e.g., rodent vs. human hepatocytes). Conduct comparative in vitro assays using liver microsomes from multiple species, quantifying cytochrome P450 isoforms (CYP1A2, CYP2E1) via immunoblotting. Pair this with LC-HRMS to identify reactive intermediates (e.g., epoxides or nitrile hydrates). Apply the ATSDR framework for data extraction (Table B-1, ) to standardize variables like exposure duration and dose .

Q. What experimental designs are recommended to assess the carcinogenic potential of this compound in vivo?

  • Methodological Answer : Use a two-year bioassay in Sprague-Dawley rats (n = 50/group, 0–500 mg/kg/day oral dosing). Monitor tumor incidence via histopathology, focusing on hepatic and renal tissues. Include positive controls (e.g., 2-Naphthylamine, a known carcinogen ) and adjust for confounders like body weight changes. Apply the ATSDR risk-of-bias assessment () to evaluate study validity, emphasizing blinding and randomization .

Q. How should researchers address gaps in the environmental fate data of this compound?

  • Methodological Answer : Perform photodegradation studies under simulated sunlight (300–800 nm) to quantify half-lives in water and soil. Use 14^{14}C-labeled this compound to track mineralization products (CO₂) and bound residues. Model partitioning coefficients (log Kow, log Koc) via EPI Suite software, comparing results with structurally similar nitriles (e.g., benzonitrile) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for meta-analyses of this compound toxicity data?

  • Methodological Answer : Use random-effects models to aggregate data from heterogeneous studies (e.g., differing exposure routes). Stratify by study quality (low/moderate/high risk of bias per ) and species sensitivity. Report I² statistics to quantify heterogeneity. For example, a meta-analysis of hepatotoxicity might reveal dose-response trends obscured in individual studies .

Q. How can experimental reproducibility be enhanced in this compound research?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines (): document reaction conditions (temperature, catalyst loading), raw spectral data, and purity thresholds in supplementary materials. Share datasets via repositories like Zenodo, and use standardized toxicity assays (e.g., OECD Test No. 423 for acute oral toxicity) .

Q. Tables for Key Data

Table 1. Key Parameters for this compound Bioassays

ParameterRecommendationReference
SpeciesSprague-Dawley rats, CD-1 mice
Exposure Duration90 days (subchronic), 2 years (chronic)
EndpointsHistopathology, CYP enzyme activity
ConfoundersBody weight, diet, housing conditions

Table 2. Analytical Methods for this compound Detection

MatrixTechniqueLOD (µg/L)Recovery (%)
WaterGC-MS0.0585–110
SoilHPLC-UV0.275–95
Biological TissueLC-HRMS0.0170–105

Properties

IUPAC Name

naphthalene-2-carbonitrile
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InChI

InChI=1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H
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InChI Key

AZKDTTQQTKDXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H7N
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DSSTOX Substance ID

DTXSID7060621
Record name 2-Naphthalenecarbonitrile
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Molecular Weight

153.18 g/mol
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CAS No.

613-46-7
Record name 2-Naphthalenecarbonitrile
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Synthesis routes and methods I

Procedure details

A suspension of 10 mmol of naphthalenecarboxamide and 25 mmol of triethylamine-sulphur trioxide in 30 ml of triethylamine was stirred at 89° C. for 2 hours. The working up was effected as described under Example 1a). Yield: 91% of theory.
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Synthesis routes and methods II

Procedure details

2-Cyanonaphthalene is prepared by refluxing 2-formylnaphthalene with hydroxylamine hydrochloride and sodium acetate in ethanol to furnish the corresponding oxime which is refluxed with acetic anhydride in the presence of an acid catalyst to furnish 2-cyanonaphthalene.
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Synthesis routes and methods III

Procedure details

2-Cyanonaphthalenes are prepared by refluxing 2-formylnaphthalene with hydroxylamine hydrochloride and sodium acetate in ethanol to furnish the corresponding which is refluxed with acetic anhydride in the presence of an acid catalyst to furnish 2-cyanonaphthalene.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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